

Literature review on Daclatasvir impurities formation

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An In-depth Technical Guide on the Formation of Daclatasvir Impurities

Introduction

Daclatasvir is a potent, direct-acting antiviral agent highly effective in the treatment of Hepatitis C virus (HCV) infection.^[1] It functions by inhibiting the HCV nonstructural protein 5A (NS5A), a key protein involved in viral replication and virion assembly.^{[2][3]} The chemical name for Daclatasvir is Carbamic acid, N, N'-[[1,1'-biphenyl]-4,4'-diyl]bis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-, C, C'-dimethyl ester, with a molecular formula of C₄₀H₅₀N₈O₆.^[3]

Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of any drug.^[1] Impurities, even at trace levels, can impact patient health, compromise drug quality, and lead to regulatory challenges.^[1] This technical guide provides a comprehensive review of the formation of impurities in Daclatasvir, covering both synthesis-related and degradation-induced impurities. It details the pathways of their formation, presents quantitative data from stability studies, and outlines the experimental protocols used for their identification and quantification.

Types of Daclatasvir Impurities

Impurities in Daclatasvir can be broadly classified into the following categories:

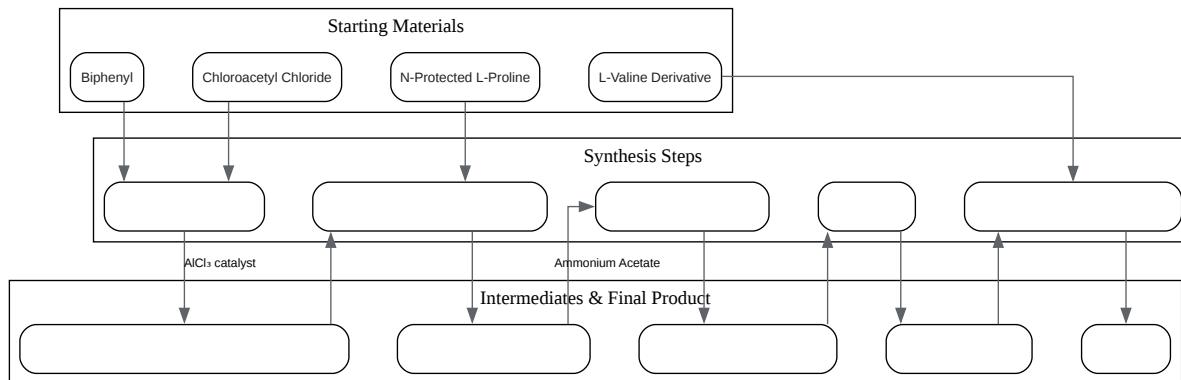
- Organic Impurities: These are the most common type and can be further divided into:

- Process-Related Impurities: These include unreacted starting materials, intermediates, by-products from side reactions, and reagents from the synthesis process.[4]
- Degradation Products: These arise from the decomposition of the Daclatasvir molecule under the influence of external factors such as pH, light, heat, and oxygen.[1][4]
- Inorganic Impurities: These may include reagents, ligands, and heavy metals from catalysts used during synthesis.[4]
- Residual Solvents: Solvents used during the manufacturing process that are not completely removed.[4]
- Special Cases: This includes nitrosamine impurities, which have come under heightened regulatory scrutiny due to their potential carcinogenicity.[1]

Formation of Process-Related Impurities

The synthesis of Daclatasvir is a complex, multi-step process. Impurities can be introduced at various stages. One common synthetic route involves the formation of a core biphenyl-diimidazole scaffold, which is then coupled with amino acid derivatives.[2]

A potential synthesis pathway is outlined below:



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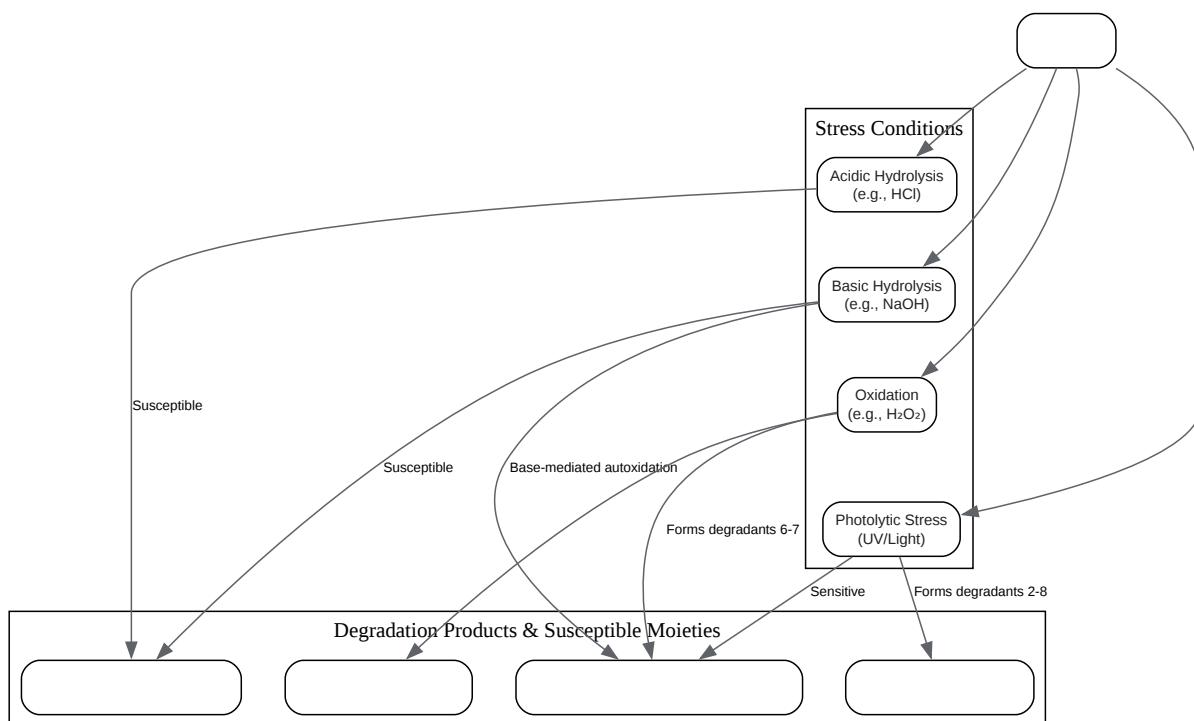
A simplified overview of a potential synthetic route to Daclatasvir.[\[2\]](#)

Potential impurities arising from this process include:

- **Unreacted Intermediates:** Such as 1,1'-(**[1,1'-biphenyl]-4,4'-diyl**)bis(2-chloroethan-1-one) or the biphenyl-diimidazole scaffold.[\[4\]](#)
- **By-products:** Side reactions during Friedel-Crafts acylation or incomplete cyclization during imidazole ring formation can lead to various by-products.[\[2\]](#)[\[4\]](#)
- **Structurally Related Impurities:** Daclatasvir Impurity 1 and Daclatasvir Impurity 2 are known process-related impurities resulting from side reactions or incomplete conversions.[\[1\]](#)
- **Isomeric Impurities:** Different stereoisomers of Daclatasvir (e.g., RSSR, SRRS isomers) can form if the stereochemistry is not well-controlled during the coupling steps.[\[5\]](#)

Formation of Degradation Impurities

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[2] Daclatasvir has been shown to be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions, while it is relatively stable to thermal stress in its solid state.[2][6]



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General degradation pathways of Daclatasvir under stress conditions.[2][7]

- Acidic and Basic Hydrolysis: Daclatasvir degrades in both acidic and basic conditions.[8] The carbamate moieties are particularly susceptible to hydrolysis under these conditions.[2][7] Basic hydrolysis can also lead to base-mediated autoxidation of the imidazole moiety.[7]
- Oxidative Degradation: The drug degrades in the presence of oxidizing agents like hydrogen peroxide (H_2O_2).[8][9] This can lead to the oxidation of the imidazole moiety and potentially the opening of the pyrrolidine ring.[2][7]
- Photolytic Degradation: Exposure to light, especially UV radiation, can induce degradation. [2] The imidazole moiety is sensitive to photodegradation, leading to a number of different degradation products.[7]
- Thermal Degradation: Daclatasvir is relatively stable to thermal stress in the solid state, with no significant degradation observed even after exposure to 100°C for 3 days.[6][10]

Quantitative Data from Forced Degradation Studies

The extent of degradation under various stress conditions has been quantified in several studies. The data below is summarized from a stability-indicating RP-HPLC method development study.

Stress Condition	Reagent/Condition	Time & Temperature	% Degradation	Degradation Products Observed	Reference
Acid Hydrolysis	0.1 N HCl	4 hours at 60°C	13.2%	D1, D2	[8]
Alkaline Hydrolysis	0.1 N NaOH	4 hours at 60°C	18.5%	D1	[8]
Oxidative Degradation	30% H_2O_2	6 hours at 60°C	15.6%	D3	[8]
Neutral Hydrolysis	Water	4 hours at 60°C	No degradation	None	[8]
Photolytic (Solid)	Direct Sunlight	10 days	No degradation	None	[8]

Table 1: Summary of quantitative data from a forced degradation study of Daclatasvir.

Another study identified four degradation products (DP1 to DP4) under hydrolytic (acid, base, neutral) and oxidative conditions.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for the routine quality control of Daclatasvir.

Protocol 1: Forced Degradation Study

This protocol is a composite based on several published methods.[2][6][8][10]

- Preparation of Stock Solution: Prepare a stock solution of Daclatasvir at a concentration of 1 mg/mL (1000 µg/mL) in a suitable diluent (e.g., a 50:50 v/v mixture of acetonitrile and water). [6][11]
- Acid Hydrolysis:
 - Mix 1 mL of the stock solution with 1 mL of 0.1 N to 2 N HCl in a volumetric flask.[2][6]
 - Reflux the mixture at 60-80°C for 4-5 hours.[6][8]
 - Cool the solution to room temperature and neutralize with an appropriate volume of NaOH solution.[2]
 - Dilute to the final volume with the mobile phase.
- Base Hydrolysis:
 - Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH in a volumetric flask.[2]
 - Reflux the mixture at 60-80°C for 4 to 72 hours.[2][6]
 - Cool the solution to room temperature and neutralize with an appropriate volume of HCl solution.[2]
 - Dilute to the final volume with the mobile phase.

- Oxidative Degradation:
 - Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂ in a volumetric flask.[2][8]
 - Reflux the mixture at 60°C for 6 hours.[2][8]
 - Cool the solution and dilute to the final volume with the mobile phase.
- Photolytic Degradation:
 - Expose a solution of Daclatasvir and the solid drug powder to direct sunlight or UV radiation for a specified period (e.g., 10 days).[8]
 - Prepare a sample solution from the exposed material for analysis.
- Thermal Degradation:
 - Expose the solid drug powder to dry heat (e.g., 100°C) for several days.[6][10]
 - Prepare a sample solution from the exposed material for analysis.
- Analysis: Inject all prepared samples into a validated stability-indicating chromatographic system for analysis.

Protocol 2: Stability-Indicating RP-HPLC Method

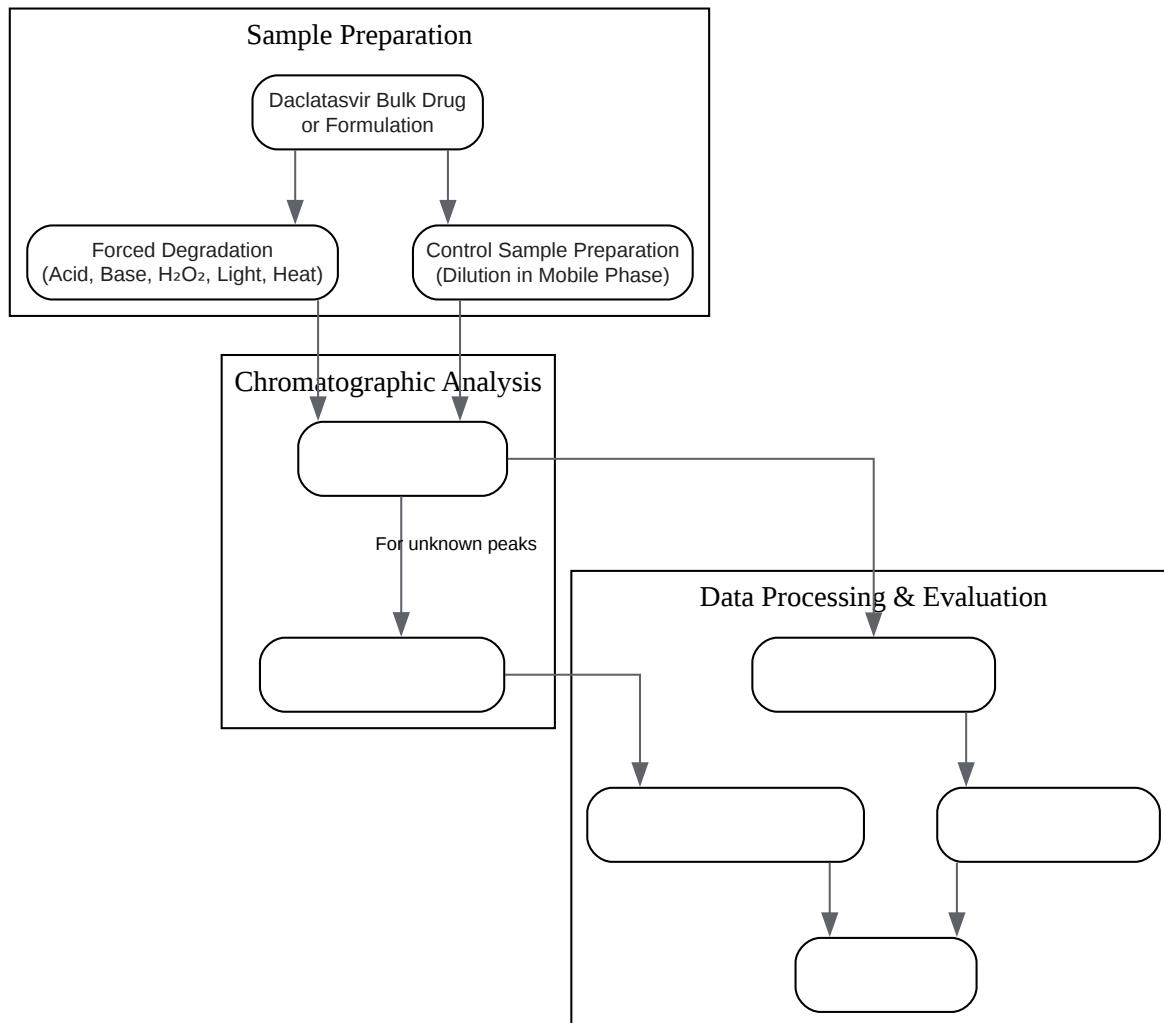
This protocol summarizes typical parameters for a validated RP-HPLC method for the analysis of Daclatasvir and its degradation products.[8]

Parameter	Condition
Instrument	HPLC with UV or Diode Array Detector
Column	Hypersil C ₁₈ (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Acetonitrile and 0.05% o-phosphoric acid (50:50 v/v)
Elution Mode	Isocratic
Flow Rate	0.7 mL/min
Column Temperature	40°C
Detection Wavelength	315 nm
Injection Volume	10 µL
Run Time	10 minutes
Retention Time of DCV	~3.76 minutes

Table 2: Typical parameters for a validated stability-indicating RP-HPLC method.

Analytical Workflow and Visualization

The process of identifying and quantifying impurities involves a logical workflow, from sample preparation to data analysis.

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Experimental workflow for Daclatasvir impurity profiling.

Conclusion

The formation of impurities in Daclatasvir is a multifaceted issue involving both the synthetic process and the inherent stability of the molecule. Process-related impurities arise from

unreacted intermediates and side reactions, while degradation impurities are formed under hydrolytic, oxidative, and photolytic stress. A thorough understanding of these formation pathways, supported by robust analytical methods and forced degradation studies, is paramount. This knowledge allows for the optimization of manufacturing processes to minimize impurity formation and the development of effective control strategies to ensure the final drug product's quality, safety, and efficacy, in compliance with stringent regulatory standards.[1][3]

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